(5-Cyclopropanesulfonylamino-2,3-dihydroindol-1-yl)-acetic acid
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Overview
Description
(5-Cyclopropanesulfonylamino-2,3-dihydroindol-1-yl)-acetic acid is a complex organic compound that features a cyclopropane ring, a sulfonylamino group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropanesulfonylamino-2,3-dihydroindol-1-yl)-acetic acid typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used.
Sulfonylation: The sulfonylamino group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the sulfonylamino group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (5-Cyclopropanesulfonylamino-2,3-dihydroindol-1-yl)-acetic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity, making it valuable in pharmacological research.
Medicine
In medicinal chemistry, this compound could be investigated for its therapeutic potential. Its structural features suggest it could interact with biological targets, leading to the development of new medications for various diseases.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (5-Cyclopropanesulfonylamino-2,3-dihydroindol-1-yl)-acetic acid exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and triggering downstream biological pathways. The cyclopropane ring and sulfonylamino group are likely involved in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
(5-Cyclopropylamino-2,3-dihydroindol-1-yl)-acetic acid: Similar structure but with a cyclopropylamino group instead of a sulfonylamino group.
(5-Sulfonylamino-2,3-dihydroindol-1-yl)-acetic acid: Lacks the cyclopropane ring, featuring only the sulfonylamino group.
(5-Cyclopropanesulfonylamino-2,3-dihydroindol-1-yl)-propionic acid: Similar structure but with a propionic acid group instead of an acetic acid group.
Uniqueness
(5-Cyclopropanesulfonylamino-2,3-dihydroindol-1-yl)-acetic acid is unique due to the combination of its cyclopropane ring, sulfonylamino group, and indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[5-(cyclopropylsulfonylamino)-2,3-dihydroindol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c16-13(17)8-15-6-5-9-7-10(1-4-12(9)15)14-20(18,19)11-2-3-11/h1,4,7,11,14H,2-3,5-6,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAFMGRJBMITHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC3=C(C=C2)N(CC3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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